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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)azepane

Cat. No.: B078035

Technical Guide: 1-(4-Nitrophenyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)azepane is a heterocyclic organic compound featuring a saturated seven-
membered azepane ring substituted at the nitrogen atom with a 4-nitrophenyl group. The
azepane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety
of biologically active molecules and FDA-approved drugs.[1][2] The presence of the electron-
withdrawing nitro group on the phenyl ring significantly influences the electronic properties of
the molecule, making it a valuable intermediate and building block in the synthesis of more
complex pharmaceutical compounds.[1] This technical guide provides a comprehensive
overview of 1-(4-Nitrophenyl)azepane, including its chemical identity, structure, synthesis, and
key physicochemical and spectroscopic data.

Chemical Identity and Structure

CAS Number: 13663-23-5[1][3]
Molecular Formula: C12H16N202[3]
IUPAC Name: 1-(4-nitrophenyl)azepane[3]

Synonyms: 1H-Azepine, hexahydro-1-(4-nitrophenyl)-; N-(4'-Nitrophenyl)hexamethylenimine[3]
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The structure of 1-(4-Nitrophenyl)azepane consists of a central azepane ring, a seven-
membered saturated heterocycle containing one nitrogen atom. The nitrogen atom is directly
bonded to a phenyl ring, which is substituted at the para-position with a nitro group (-NO2).

Chemical Structure:
Caption: 2D structure of 1-(4-Nitrophenyl)azepane.

Physicochemical Data

The following table summarizes key physicochemical properties of 1-(4-Nitrophenyl)azepane.

Property Value Reference
Molecular Weight 220.27 g/mol [11[3]

Exact Mass 220.121177757 Da [3]

XLogP3 3.6 [3]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

2
Count
Rotatable Bond Count 1
Topological Polar Surface Area  49.1 A2 [3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 1-(4-
Nitrophenyl)azepane.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(4-Nitrophenyl)azepane exhibits characteristic absorption bands
corresponding to its functional groups.
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Wavenumber Range (cm~*) Assighment Reference
1500-1560 Asymmetric NOz2 stretch [1]
1300-1370 Symmetric NO:2 stretch [1]
>3000 Aromatic C-H stretch [1]
1450-1600 Aromatic C=C stretch [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally-derived *H and 13C NMR data for 1-(4-Nitrophenyl)azepane are
not widely reported, general predictions can be made based on its structure. For comparison,
representative data for a structurally similar compound, 1-(2-Fluoro-4-nitrophenyl)azepane, is
provided.

Predicted *H NMR Spectral Regions for 1-(4-Nitrophenyl)azepane

Chemical Shift (8) Range

Assignment Reference
(ppm)
7.2-83 Aromatic protons [1]
15-35 Azepane ring protons [1]

1H and 3C NMR Data for 1-(2-Fluoro-4-nitrophenyl)azepane
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Chemical Shift /

Technique Signal Type Assignment
Wavenumber

1H NMR (600 MHz, ) Azepane ring protons
Multiplet 0 1.63-1.87 ppm

CDCls) (CH2)

1H NMR (600 MHz, . Azepane N-CH:z
Triplet of doublets 0 3.57 ppm

CDCls) protons

1H NMR (600 MHz,

Multiplet 0 6.71-7.91 ppm Aromatic protons
CDCI3)

13C NMR (150 MHz,

0 26.9, 28.5,52.3 ppm  Azepane ring carbons
CDCls)

Experimental Protocols
Synthesis of 1-(4-Nitrophenyl)azepane via Nucleophilic
Aromatic Substitution (SNAr)

The primary method for the synthesis of 1-(4-Nitrophenyl)azepane is through a nucleophilic
aromatic substitution (SNAr) reaction.[1] This method involves the reaction of azepane with a 4-
substituted nitrobenzene, where the substituent is a good leaving group, such as a halogen.

Reaction Scheme:
Azepane + 4-Fluoronitrobenzene - 1-(4-Nitrophenyl)azepane + HF
Detailed Methodology:

o Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in a suitable aprotic polar solvent
such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

o Addition of Azepane: Add azepane (1.1 to 1.5 equivalents) to the solution.

o Base Addition: Add a suitable base, such as potassium carbonate (K=COs3) or triethylamine
(EtsN) (2-3 equivalents), to the reaction mixture to act as a proton scavenger.
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Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C
and maintain the reaction for several hours (typically 4-24 hours), monitoring the progress by
thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into
a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl
acetate).

Extraction and Washing: Separate the organic layer, and wash it sequentially with water and
brine to remove the base and any remaining water-soluble impurities.

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.qg.,
Na=S0a4 or MgSO0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

Purification: Purify the crude product by column chromatography on silica gel, using a
suitable eluent system (e.g., a mixture of hexane and ethyl acetate), to obtain the pure 1-(4-
Nitrophenyl)azepane.
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Caption: Experimental workflow for the synthesis of 1-(4-Nitrophenyl)azepane.

Biological Significance and Applications

While specific biological activity data for 1-(4-Nitrophenyl)azepane is not extensively
documented in publicly available literature, the azepane ring system is a well-established
pharmacophore in drug discovery.[1] Azepane derivatives have been investigated for a wide
range of therapeutic applications, including as anticancer, antibacterial, antiviral, and
antiparasitic agents.[1]

The 4-nitrophenyl moiety can be chemically modified, for instance, through the reduction of the
nitro group to an amino group. This transformation yields 1-(4-aminophenyl)azepane, a key
intermediate for further functionalization and the development of new chemical entities with
potential therapeutic value. The resulting amino group can be acylated, alkylated, or used in
coupling reactions to generate a library of derivatives for biological screening.
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Studies on other N-aryl-azasesamins have shown that some analogues exhibit significant
antitumor activity.[4][5] This suggests that N-aryl azepane derivatives, including those derived
from 1-(4-Nitrophenyl)azepane, could be promising candidates for further investigation in
oncology research.

Conclusion

1-(4-Nitrophenyl)azepane is a valuable chemical entity with a straightforward synthetic route.
Its structure, combining the medicinally relevant azepane scaffold with a modifiable 4-
nitrophenyl group, makes it a versatile building block for the synthesis of novel compounds with
potential applications in drug discovery and development. Further research into the biological
activities of this compound and its derivatives is warranted to explore its full therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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